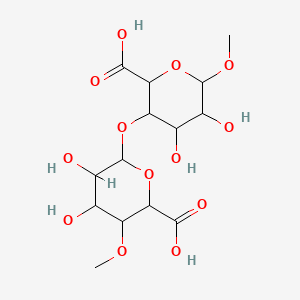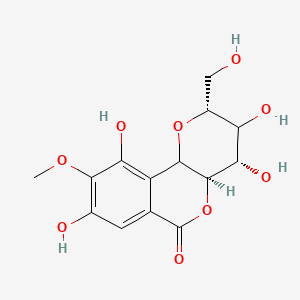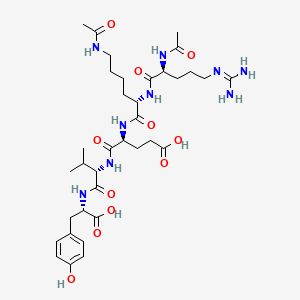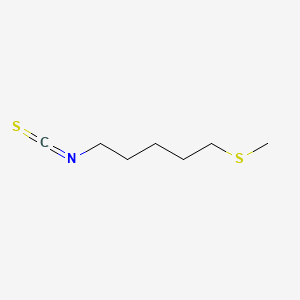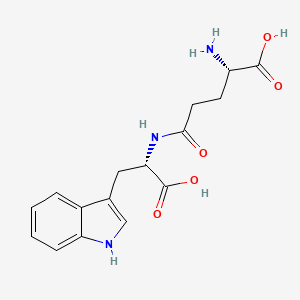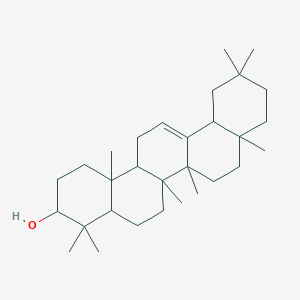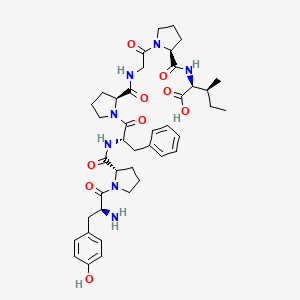
Betulin diacetate
Vue d'ensemble
Description
Le diacétate de bétuline 3,28 est un dérivé triterpénique de la bétuline, un composé naturel présent dans l'écorce des bouleaux (espèce Betula). Ce composé est connu pour ses diverses activités biologiques, notamment ses propriétés antivirales, hépatoprotectrices et anticancéreuses . Sa structure chimique est caractérisée par la présence de deux groupes acétate liés aux positions 3 et 28 de la molécule de bétuline.
Mécanisme D'action
Target of Action
Betulin diacetate, a derivative of betulin, is a pentacyclic triterpenoid .
Mode of Action
The specific mechanism of action of this compound is still a subject of detailed research . The activity of betulin, from which this compound is derived, has been linked to the induction of the intrinsic pathway of apoptosis . This process occurs with the sparing of non-cancer cells, and the induction of apoptosis can occur under conditions in which standard therapies fail .
Biochemical Pathways
This compound affects various biochemical pathways. It is synthesized by plants through the mevalonic acid pathway or the methylerythritol phosphate pathway . These reactions take place in the cytosol and the plastids of plants, respectively . The compound is involved in the induction of the intrinsic pathway of apoptosis .
Pharmacokinetics
This compound, like other betulin derivatives, is poorly soluble in water . This hydrophobicity, along with its low solubility, hinders its bioavailability . To address these concerns, new betulin derivatives have been synthesized, and drug delivery systems have emerged as a promising solution . These systems include nanoparticles, microparticles, gel-based systems, suspensions, emulsions, and scaffolds .
Result of Action
The result of this compound’s action is primarily seen in its anti-cancer effects . It has demonstrated tumor-related cytotoxicity towards various cancer cell lines . The induction of apoptosis, particularly in cancer cells, is a significant result of its action .
Action Environment
Betulin, from which this compound is derived, is synthesized by plants to protect against adverse environmental factors such as radiation, bacteria, fungi, viruses, and insects . The action, efficacy, and stability of this compound may be influenced by these environmental factors.
Analyse Biochimique
Biochemical Properties
Betulin diacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The properties of this compound are determined by the structural features of this class of compounds and their tendency to form dimers, polymorphism, and isomerization .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action of this compound against malignant cells is still a subject of detailed research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: Le diacétate de bétuline 3,28 est généralement synthétisé à partir de la bétuline par une réaction d'acylation. Le procédé implique le chauffage de la bétuline sous reflux avec de l'anhydride acétique et de l'acide acétique pendant 2 à 5 heures . Cette réaction conduit à la formation de diacétate de bétuline 3,28. La désacylation sélective du diacétate de bétuline 3,28 peut être réalisée en utilisant de l'isopropylate d'aluminium pour obtenir l'acétate de bétuline 3 .
Méthodes de production industrielle: La production industrielle de diacétate de bétuline 3,28 implique l'extraction de la bétuline à partir de l'écorce de bouleau, suivie de sa transformation chimique. Les méthodes d'extraction comprennent la sublimation sous vide, l'extraction supercritique au dioxyde de carbone et l'extraction avec des solvants organiques . La bétuline purifiée est ensuite soumise à la réaction d'acylation comme décrit ci-dessus.
Analyse Des Réactions Chimiques
Types de réactions: Le diacétate de bétuline 3,28 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.
Réactifs et conditions courants:
Oxydation: L'oxydation de Jones peut être utilisée pour oxyder les groupes hydroxyle aux positions 3 et 28.
Réduction: Le borohydrure de sodium est couramment utilisé pour la réduction des dérivés oxydés.
Principaux produits: Les principaux produits formés à partir de ces réactions comprennent l'acide bétulinique, l'acide bétulonique et divers dérivés triazoles .
Applications De Recherche Scientifique
Le diacétate de bétuline 3,28 a une large gamme d'applications en recherche scientifique:
Médecine: Le diacétate de bétuline 3,28 a montré des effets hépatoprotecteurs en augmentant la sécrétion biliaire chez les modèles de rats atteints d'hépatite.
5. Mécanisme d'action
Le mécanisme d'action du diacétate de bétuline 3,28 implique son interaction avec diverses cibles moléculaires et voies. Il a été démontré qu'il induit l'apoptose dans les cellules cancéreuses par la voie intrinsèque, qui implique l'activation des caspases et la libération du cytochrome c des mitochondries . Le composé présente également une activité antivirale en inhibant la réplication virale .
Comparaison Avec Des Composés Similaires
Le diacétate de bétuline 3,28 est unique parmi ses analogues en raison de ses activités biologiques et de ses propriétés chimiques spécifiques. Les composés similaires comprennent:
Acide bétulinique: Un dérivé oxydé de la bétuline avec de puissantes propriétés anticancéreuses.
Lupéol: Un autre triterpène avec des activités anti-inflammatoires et anticancéreuses.
Acide oléanolique et acide ursolique: Des triterpénoïdes avec des structures et des activités biologiques similaires.
Le diacétate de bétuline 3,28 se démarque par sa double acétylation, qui améliore sa solubilité et sa biodisponibilité par rapport à son composé parent et à d'autres dérivés .
Propriétés
IUPAC Name |
[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O4/c1-21(2)24-12-17-34(20-37-22(3)35)19-18-32(8)25(29(24)34)10-11-27-31(7)15-14-28(38-23(4)36)30(5,6)26(31)13-16-33(27,32)9/h24-29H,1,10-20H2,2-9H3/t24-,25+,26-,27+,28-,29+,31-,32+,33+,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIROITGPMGDCGI-MQXQNARFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C)C)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701244307 | |
| Record name | Lup-20(29)-ene-3,28-diol, 3,28-diacetate, (3β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1721-69-3 | |
| Record name | Lup-20(29)-ene-3,28-diol, 3,28-diacetate, (3β)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1721-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betulin diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001721693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betulin diacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lup-20(29)-ene-3,28-diol, 3,28-diacetate, (3β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lup-20(29)-ene-3,28-diol, diacetate, (3β)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETULIN DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2YW502S1Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



